3-Benzoyl-4-hydroxy-2H-chromen-2-one
Description
Structure
3D Structure
Properties
CAS No. |
19492-11-6 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.252 |
IUPAC Name |
(3E)-3-[hydroxy(phenyl)methylidene]chromene-2,4-dione |
InChI |
InChI=1S/C16H10O4/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)20-16(13)19/h1-9,17H/b14-13+ |
InChI Key |
HSBHSBFCYUTFBL-BUHFOSPRSA-N |
SMILES |
C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 3 Benzoyl 4 Hydroxy 2h Chromen 2 One
Established Synthetic Routes for 3-Benzoyl-4-hydroxy-2H-chromen-2-one and Related Structures
The traditional synthesis of the target compound relies on building the 4-hydroxycoumarin (B602359) core, which is then followed by acylation to introduce the benzoyl moiety.
Condensation Reactions in Coumarin (B35378) Core Formation
The formation of the coumarin nucleus is a cornerstone of synthesizing a vast array of derivatives. Several named reactions are pivotal for creating this heterocyclic system, primarily from phenolic precursors. The synthesis of this compound typically begins with the preparation of 4-hydroxycoumarin.
One of the most widely used methods for coumarin synthesis is the Pechmann condensation . nih.gov This reaction involves the condensation of a phenol (B47542) with a β-ketoester under acidic conditions. nih.gov For instance, 7-hydroxy-4-methylcoumarin is prepared by reacting resorcinol (B1680541) with ethyl acetoacetate (B1235776). nih.gov The mechanism initiates with a transesterification, followed by an intramolecular ring closure and subsequent dehydration to form the coumarin ring. nih.gov Various strong acids, such as sulfuric acid, phosphorus pentoxide, and Lewis acids like aluminum chloride, are employed as catalysts. nih.govmdpi.com
Another fundamental method is the Knoevenagel condensation , which forms a C=C bond through the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as a malonate ester. researchgate.netrsc.org This reaction is often catalyzed by weak bases like piperidine (B6355638) or pyridine (B92270). rsc.org For example, coumarin-3-carboxylic esters can be synthesized from salicylaldehyde (B1680747) and malonate esters. biomedres.us The reaction proceeds via a condensation step, followed by an intramolecular cyclization (lactonization). sapub.org
The Perkin reaction is also a classic method for coumarin synthesis, involving the condensation of salicylaldehyde with an acid anhydride, like acetic anhydride, in the presence of the sodium salt of the corresponding acid. sapub.org
The direct precursor for this compound is 4-hydroxycoumarin. This intermediate can be synthesized by several routes. One common method involves the reaction of o-hydroxyacetophenone with diethyl carbonate in the presence of a base. inorgchemres.org Another approach is the condensation of phenol with malonic acid using a mixture of anhydrous zinc chloride and phosphorus oxychloride. researchgate.net Once 4-hydroxycoumarin is obtained, the benzoyl group can be introduced at the C-3 position via acylation. This is typically achieved by reacting 4-hydroxycoumarin with benzoyl chloride in the presence of a base like pyridine. researchgate.netscilit.com
Reaction Conditions and Optimization for Coumarin Synthesis
Optimizing reaction conditions is crucial for achieving high yields and purity in coumarin synthesis. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.
In the Pechmann condensation , catalyst selection significantly impacts the outcome. While traditional catalysts like concentrated sulfuric acid are effective, they lead to acidic waste and harsh reaction conditions. researchgate.netjetir.org Research has focused on finding more benign and reusable catalysts. For example, solid acid catalysts like Amberlyst-15 have been used under solvent-free conditions, offering advantages in terms of cost, low toxicity, and recyclability. nih.gov Optimization studies for the synthesis of 7-hydroxy-4-methylcoumarin showed that reacting resorcinol and ethyl acetoacetate with Amberlyst-15 at 110°C for 100 minutes provided the best results. nih.gov Similarly, nano-sized catalysts like Zn0.925Ti0.075O have been optimized for Pechmann condensations, with 10 mol% of the catalyst under solvent-free conditions at 110°C proving most effective. nih.govnih.gov
For the Knoevenagel condensation , optimization often involves screening different catalysts and solvents. In the synthesis of coumarin-3-carboxylic esters from salicylaldehyde and diethyl malonate, L-proline (10 mol%) in ethanol (B145695) at 80°C for 18 hours was identified as the optimal condition, yielding up to 94% of the product. biomedres.us The use of organocatalysts like L-proline offers a milder and more environmentally friendly alternative to traditional base catalysts. biomedres.us Other studies have explored solvent-free conditions using ultrasound irradiation and catalysts like lithium sulfate. sapub.org
The table below summarizes optimized conditions for different coumarin synthesis reactions.
| Reaction Type | Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Pechmann | Resorcinol, Ethyl acetoacetate | Amberlyst-15 (10 mol%) | Solvent-free | 110 °C | 100 min | >90 | nih.gov |
| Pechmann | Phloroglucinol, Ethyl acetoacetate | Zn0.925Ti0.075O (10 mol%) | Solvent-free | 110 °C | 3 h | 88 | nih.govnih.gov |
| Knoevenagel | Salicylaldehyde, Diethyl malonate | L-proline (10 mol%) | Ethanol | 80 °C | 18 h | 94 | biomedres.us |
| Knoevenagel | Salicylaldehyde, Meldrum's acid | Chitosan (B1678972) | Water | 75 °C | 10-45 min | 77-88 | rsc.org |
| C-Acylation | 4-Hydroxycoumarin, Acetic acid | POCl3 | - | - | - | - | researchgate.net |
Novel Synthetic Approaches and Catalyst Systems for this compound Derivatives
Modern synthetic chemistry emphasizes the development of efficient, environmentally benign, and innovative methods. This includes the use of alternative energy sources like microwaves and the design of advanced catalyst systems.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. frontiersin.org In the synthesis of coumarin derivatives, microwave assistance has been successfully applied to various reaction types.
For instance, the Knoevenagel condensation to produce 3-substituted coumarins can be performed under solvent-free conditions using microwave irradiation, which provides an improvement over traditional methods. sciepub.com Similarly, the synthesis of coumarin-3-carboxylic acids from o-hydroxyaryl aldehydes and malonic acid has been achieved using HZSM-5 zeolite as a solid support under microwave irradiation. scilit.comijfmr.com
The synthesis of functionalized 4-hydroxycoumarin derivatives has also been significantly improved using this technology. A one-pot, three-component reaction of 4-hydroxycoumarin, phenylglyoxal, and an amino-enone has been developed under catalyst-free conditions using microwave heating (100 °C for 30 minutes) in ethanol, affording good to excellent yields of 3-functionalized products. nih.govui.ac.id The O-alkylation and O-acylation of 4-hydroxycoumarin with alkyl and acyl halides can be achieved rapidly (60 to 240 seconds) under solvent-free microwave conditions, making the protocol economically and practically attractive. sciepub.comresearchgate.net
The table below compares conventional and microwave-assisted synthesis for some coumarin derivatives, illustrating the significant reduction in reaction time.
| Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield Comparison | Reference |
| O-substituted cyanomethoxy coumarins | 6 - 24 hours | 12 - 15 minutes | Yields are comparable or slightly higher with MW | nih.gov |
| 3-Functionalized 4-hydroxycoumarins | Not specified | 30 minutes | High yields (70-95%) | nih.govui.ac.id |
| 7-Hydroxy-4-methyl coumarin | Not specified | 260 seconds | 55.25% yield | ui.ac.id |
Biogenic Nanoparticle-Catalyzed Reactions
The use of nanoparticles as catalysts represents a significant advancement in chemical synthesis, offering high surface area-to-volume ratios and unique catalytic activities. An emerging area within this field is the use of biogenic nanoparticles, which are synthesized using biological systems like plants, bacteria, or fungi, or are derived from biopolymers such as chitosan. frontiersin.orgrsc.org This approach aligns with the principles of green chemistry by being eco-friendly, cost-effective, and sustainable. nih.gov
Plant extracts, rich in phytochemicals like polyphenols and flavonoids, can act as both reducing and capping agents in the synthesis of metal nanoparticles (MNPs), eliminating the need for toxic chemicals. nih.govresearchgate.net These biogenic MNPs can then be employed as catalysts. For example, graphene oxide nanoparticles (GONPs), prepared via sugar carbonization using a microwave method, have been used as a metal-free, reusable catalyst for the synthesis of bioactive benzylpyrazolyl coumarin derivatives. nih.gov
Chitosan, a biodegradable polymer derived from chitin, has been extensively used as a support for catalysts. jetir.org Its functional groups (amino and hydroxyl) can bind to metal ions or be functionalized to create active catalytic sites. mdpi.com
Chitosan-sulfonic acid has been employed as an efficient, biodegradable, and reusable catalyst for the synthesis of coumarin derivatives at room temperature. jetir.org
A HFe(SO₄)₂·4H₂O-Chitosan nanocomposite has been used to catalyze the Pechmann condensation under ultrasound-assisted and solvent-free conditions, providing high yields and short reaction times. mdpi.com
A nanocomposite of chitosan and functionalized graphene oxide has served as a recyclable catalyst for producing bis-coumarins under solvent-free conditions. researchgate.net
Magnetic nanoparticles, such as Fe₃O₄, are particularly attractive because they can be easily separated from the reaction mixture using an external magnet and reused. chemmethod.com These have been coated with gold (Fe₃O₄@Au) and used as an efficient catalyst for Pechmann condensations under solvent-free conditions. chemmethod.com Other examples include nano MgFe₂O₄ for ultrasound-irradiated Knoevenagel condensations and imidazole-catalyzed reactions using nano γ-Fe₂O₃. nih.govnih.gov
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound and its analogues aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency.
A key strategy is the use of reusable catalysts . Heterogeneous catalysts, such as zeolites, functionalized polymers (e.g., chitosan-sulfonic acid), and magnetic nanoparticles, are advantageous as they can be easily recovered and reused for multiple reaction cycles without significant loss of activity. researchgate.netjetir.orgchemmethod.com For example, a [Cu(3-hydroxy-2-naphtoate)₂]·4H₂O complex was found to be a reusable heterogeneous catalyst for various organic transformations. inorgchemres.org
Solvent-free reactions , or reactions in green solvents like water, are another cornerstone of green synthesis. Many modern protocols for coumarin synthesis, particularly those employing microwave irradiation or ball-milling, are performed without a solvent. nih.govrsc.org This minimizes volatile organic compound (VOC) emissions and simplifies product purification. For instance, the Knoevenagel condensation for synthesizing coumarin-3-carboxylic acids has been effectively carried out in water using chitosan as a biodegradable catalyst. rsc.org
The use of alternative energy sources such as microwave and ultrasound irradiation contributes to green chemistry by reducing reaction times and, consequently, energy consumption compared to conventional heating. sapub.orgnih.gov
Finally, developing one-pot, multi-component reactions is a highly efficient green approach. These reactions combine several synthetic steps into a single operation without isolating intermediates, which saves time, resources, and reduces waste. nih.gov The synthesis of 3-functionalized 4-hydroxycoumarins via a three-component, catalyst-free microwave-assisted reaction is a prime example of this principle. nih.gov
Derivatization Strategies of the this compound Scaffold
The this compound molecule serves as a versatile platform for synthetic chemists. Its inherent reactivity at multiple sites—the benzoyl group, the coumarin core, and the enolic hydroxyl group—allows for a wide array of chemical transformations. These derivatizations are key to modulating the electronic, steric, and physicochemical properties of the parent compound, leading to the creation of extensive libraries of novel molecules.
Functionalization of the Benzoyl Moiety
Furthermore, the carbonyl group within the benzoyl moiety acts as a reactive handle. For instance, it can be targeted in condensation reactions. Under specific conditions, such as a copper-catalyzed tandem reaction with 3-methylindole, the benzoyl carbonyl participates in a cyclization process following a Friedel-Crafts-type reaction, ultimately leading to complex fused indole (B1671886) derivatives. mdpi.com This reactivity highlights the potential to use the benzoyl group as an anchor point for building more intricate molecular architectures.
Modifications and Substitutions on the Chromen-2-one Ring System
The chromen-2-one ring is the most common site for derivatization. The 4-hydroxy group is particularly reactive, behaving as an enol. It can be readily acylated or alkylated. For example, O-acylation with various benzoyl chlorides has been achieved, yielding 4-acyloxy derivatives. sciepub.com
The C-C double bond within the pyrone ring is also susceptible to various transformations. acgpubs.org Chemo-selective reduction of the endocyclic double bond can be achieved using reagents like Hantzsch 1,4-dihydropyridine, yielding the corresponding 3,4-dihydrocoumarin derivatives. acgpubs.org This saturation of the pyrone ring alters the planarity and electronic conjugation of the system. Additionally, the aromatic part of the coumarin scaffold can undergo electrophilic substitution reactions, though the directing effects of the existing substituents must be considered.
Formation of Fused Heterocyclic Systems Containing the Coumarin Core
A major area of synthetic exploration involves using this compound and its parent compound, 4-hydroxycoumarin, as building blocks to construct more complex, polycyclic heterocyclic systems. This is achieved by annulating new rings onto the coumarin framework, often involving the reactive C3 and C4 positions.
Pyranochromenes : These compounds, featuring a pyran ring fused to the coumarin core, can be synthesized through various routes. One common method involves the reaction of 4-hydroxycoumarin with α,β-unsaturated aldehydes or ketones. For example, reacting 3-formyl-4-hydroxycoumarin with active methylene compounds like triacetic acid lactone can lead to the formation of pyranocoumarin (B1669404) derivatives. niscpr.res.in Another approach involves a three-component reaction between 4-hydroxycoumarin, an aldehyde, and malononitrile, which can yield pyrano[3,2-c]coumarin systems. nih.govrsc.org
Benzocoumarins : These are derivatives where a benzene (B151609) ring is fused to the coumarin structure, creating an extended aromatic system. jmchemsci.com The synthesis of these compounds often starts from ortho-hydroxynaphthaldehydes, which undergo reactions like Knoevenagel or Pechmann condensations. jmchemsci.com While not directly starting from this compound, these methods illustrate the strategies for extending the coumarin core. jmchemsci.comnih.gov
Chromenopyridines : The fusion of a pyridine ring to the coumarin scaffold results in chromenopyridine derivatives. These can be prepared from 3-acylcoumarins. For instance, 3-acetylcoumarin (B160212) reacts with ketonic compounds in the presence of an ammonia (B1221849) source like cyanoacetamide to form chromeno[3,4-c]pyridin-5-one derivatives. clockss.org More complex chromeno[3,2-c]pyridines have been synthesized via multi-step processes, including Diels-Alder reactions involving 3-formylchromone intermediates. nih.gov
Chromenopyrazoles : Fusing a pyrazole (B372694) ring to the coumarin core can be achieved through cycloaddition reactions. One method involves the reaction of 3-benzoylcoumarin (B162544) with hydrazonyl halides in the presence of a base. nih.gov This proceeds via an initial dihydro-product which is then aromatized to yield the chromeno[3,4-c]pyrazol-4(2H)-one. nih.gov Another strategy uses 3-aroylcoumarins in a 1,3-dipolar cycloaddition with nitrilimines to generate pyrazole-substituted coumarins. biointerfaceresearch.com
Table 1: Examples of Fused Heterocyclic Systems from Coumarin Precursors
| Fused System | Starting Materials | Key Reaction Type | Reference |
|---|---|---|---|
| Pyrano[3,2-c]chromene | 4-Hydroxycoumarin, Acetaldehyde, Malononitrile | One-pot three-component reaction | nih.gov |
| Chromeno[3,4-c]pyridin-5-one | 3-Acetylcoumarin, Ketonic compounds, Cyanoacetamide | Condensation/Cyclization | clockss.org |
| Chromeno[3,4-c]pyrazol-4(2H)-one | 3-Benzoylcoumarin, Hydrazonyl halides | Cycloaddition/Aromatization | nih.gov |
| Pyrrolo[3,2-c]coumarin | 4-Hydroxycoumarin, Ninhydrin | Condensation/Cyclization | mdpi.com |
Introduction of Nitrogen-Containing Scaffolds
The incorporation of nitrogen-based functional groups and heterocyclic rings is a prevalent strategy to expand the chemical diversity of coumarin derivatives.
Mannich-type products : The Mannich reaction is a classic method for aminomethylation. A three-component reaction involving 4-hydroxycoumarin, an aromatic aldehyde, and an amine (like ethylamine) yields 3-amino-methyl-4-hydroxycoumarin derivatives. chimicatechnoacta.ru These reactions are often catalyzed, for example, by biogenic ZnO nanoparticles in water at room temperature. chimicatechnoacta.ru
Schiff bases : The carbonyl group of 3-acylcoumarins can react with primary amines to form Schiff bases (imines). These imines are often stable compounds themselves or can serve as intermediates for further transformations. For example, 4-hydroxy-3-(1-(phenylimino)ethyl)-2H-chromen-2-one derivatives have been synthesized and characterized. researchgate.net
Pyrazolone and Pyrimidine (B1678525) linkages : The versatile 4-hydroxycoumarin core can be used to construct other heterocyclic systems. Condensation of 3-formyl-4-hydroxycoumarin with 3-methyl-1-phenyl-5-pyrazolone under mild conditions leads to products linking the two heterocyclic moieties. niscpr.res.in Similarly, pyrimidine rings can be fused to the coumarin scaffold. The reaction of 3-ethoxycarbonylcoumarin with thiourea, for example, produces 2-mercapto-4-hydroxypyrimidine[3,4-b]coumarin. tandfonline.com Fused pyrano[2,3-d]pyrimidine systems can also be synthesized from 4-hydroxycoumarin. nih.govresearchgate.net
Triazole linkages : Coumarin derivatives can be linked to triazole rings. For instance, 4-azidocoumarins can undergo electrocyclization to form benzopyrano[3,4-d]-1,2,3-triazol-4-ones. semanticscholar.org
Synthesis of Biscoumarin Analogues
Biscoumarins are molecules containing two coumarin units, typically linked by a single carbon bridge. The most common synthesis involves the condensation of two equivalents of 4-hydroxycoumarin with one equivalent of an aldehyde. chesci.comnih.govlew.ro This Knoevenagel-type condensation followed by a Michael addition is often catalyzed by various agents, including Brønsted acids (like sulfanilic acid) or Lewis acids. lew.roresearchgate.net The reaction is versatile, accommodating a wide range of substituted aromatic and aliphatic aldehydes. chesci.com The resulting products are formally known as 3,3'-(arylmethylene)-bis(4-hydroxycoumarins). nih.govlew.ro More complex biscoumarin homodimers have also been synthesized, where two coumarin units are connected by longer, functionalized linkers. nih.gov
Table 2: Catalysts Used in the Synthesis of Biscoumarins
| Catalyst | Reaction Conditions | Key Feature | Reference |
|---|---|---|---|
| EPZ-10 (Clay catalyst) | Grinding, Room temperature, Solvent-free | Green, heterogeneous catalyst | chesci.com |
| Sulfanilic acid | Aqueous media, 80 °C | Recyclable, organocatalyst | lew.ro |
| Succinimide-N-sulfonic acid | Ethanol | Efficient acid catalyst | researchgate.net |
| None (self-catalyzed) | Refluxing ethanol | Simple, uncatalyzed procedure | nih.gov |
Advanced Characterization Techniques for Synthesized Compounds and Derivatives
The structural elucidation of newly synthesized derivatives of this compound is accomplished using a combination of modern analytical methods. These techniques provide definitive proof of the chemical structure, conformation, and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for determining the molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons. For example, in Mannich-type products, characteristic signals for the methine proton and the N-H proton can be identified. chimicatechnoacta.ru For biscoumarins, the proton on the bridging carbon typically appears as a singlet. chesci.com ¹³C NMR confirms the carbon skeleton of the molecule. Advanced 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) are used to establish long-range correlations between protons and carbons, which is crucial for confirming the regiochemistry of fused heterocyclic systems. biointerfaceresearch.com
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns. Techniques like High-Resolution Mass Spectrometry (HRMS) provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition. chimicatechnoacta.ru
Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The strong absorption band for the C=O group of the coumarin lactone is characteristic. chimicatechnoacta.ru Other key absorptions include those for O-H, N-H, and C-N bonds, which help to confirm the success of derivatization reactions. chimicatechnoacta.ruresearchgate.net
X-ray Crystallography : Single-crystal X-ray diffraction provides unequivocal proof of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry and conformation. sciepub.comnih.gov This technique has been instrumental in confirming the structures of complex biscoumarin derivatives and other fused systems, revealing details such as intramolecular hydrogen bonding. nih.gov
Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, and nitrogen in a sample, providing further confirmation that the empirical formula of the synthesized compound matches the proposed structure. chimicatechnoacta.runih.gov
Spectroscopic Analysis (FT-IR, NMR, Mass Spectrometry)
Detailed experimental spectroscopic data (FT-IR, NMR, Mass Spectrometry) for this compound is not extensively reported in the searched scientific literature. Analysis of this compound would theoretically involve identifying key functional groups and structural features.
FT-IR (Fourier-Transform Infrared) Spectroscopy would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, the lactone carbonyl (C=O) of the chromenone ring, and the ketone carbonyl (C=O) of the benzoyl group.
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C) would provide detailed information about the chemical environment of the hydrogen and carbon atoms. The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the coumarin and benzoyl rings, as well as a characteristic signal for the enolic hydroxyl proton. The ¹³C NMR would confirm the presence of the various carbon atoms, including the carbonyls and the aromatic carbons.
Mass Spectrometry would determine the mass-to-charge ratio of the molecule, confirming its molecular weight. Fragmentation patterns could also offer further structural insights.
Although specific data is not available for the title compound, a 2024 study on its derivatives, such as 3-(4-methylbenzoyl)-4-hydroxycoumarin and 3-(4-chlorobenzoyl)-4-hydroxycoumarin, confirmed the use of these techniques for their characterization. researchgate.net
Elemental Analysis
Specific elemental analysis data for this compound, which would provide the experimental percentages of carbon, hydrogen, and oxygen to confirm its empirical formula (C₁₆H₁₀O₄), is not available in the reviewed literature. This analytical technique is standard for the characterization of newly synthesized compounds. journalcra.com
X-ray Crystallography for Molecular Structure Elucidation
There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. This technique would provide the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. While the crystal structures of many other coumarin derivatives have been determined and are valuable for understanding structure-activity relationships, the specific data for the title compound has not been found. sciepub.comresearchgate.net
Iii. Computational and Theoretical Chemistry Studies of 3 Benzoyl 4 Hydroxy 2h Chromen 2 One
Molecular Docking Investigations
Computational modeling, particularly molecular docking, has been a pivotal tool in elucidating the potential biochemical interactions of 3-benzoyl-4-hydroxy-2H-chromen-2-one. These in silico methods predict how this ligand might bind to various protein targets, providing a foundation for understanding its potential therapeutic activities.
Molecular docking simulations have been employed to investigate the interaction of this compound and its derivatives with a range of biologically significant proteins. These studies are crucial for predicting the compound's inhibitory potential and mechanism of action at a molecular level.
Dipeptidyl Peptidase III (DPP-III): Docking studies involving derivatives of 4-hydroxycoumarin (B602359) have been conducted to understand their binding modes within the active site of human dipeptidyl peptidase III, which is implicated in pain modulation.
Myosin ATPases: The inhibitory effects of related coumarin (B35378) compounds on myosin ATPase activity have been explored. Molecular docking suggests that these compounds can bind to the actin-binding site of the myosin motor domain, potentially disrupting the conformational changes required for ATP hydrolysis.
Alpha-Glucosidase and Alpha-Amylase: In the context of diabetes research, molecular docking has been used to assess the binding of coumarin derivatives to the active sites of α-glucosidase and α-amylase. These studies indicate that the compounds can form stable complexes, suggesting a mechanism for inhibiting carbohydrate digestion.
Carbonic Anhydrase: The interaction between coumarin derivatives and various isoforms of carbonic anhydrase has been a subject of molecular docking studies. These simulations help identify key amino acid residues involved in binding and explain the inhibitory profiles against these enzymes.
SARS-CoV-2 Spike Protein: To explore potential antiviral applications, molecular docking has been used to evaluate the binding of coumarin-based compounds to the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov These computational models aim to determine if the compounds could interfere with the virus's ability to enter host cells. nih.gov
The stability of the ligand-protein complex is determined by a variety of non-covalent interactions and is quantified by its binding affinity. Docking studies predict these interactions and estimate the binding energy, providing a measure of the ligand's potential efficacy.
The binding affinity, often expressed in kcal/mol, indicates the strength of the interaction. For instance, docking studies of similar coumarin derivatives against various protein targets have shown a range of binding affinities, signifying their potential as inhibitors. nih.gov The scoring functions in docking software calculate these affinities by considering intermolecular interactions like hydrogen bonding, electrostatic interactions, and van der Waals forces. chemrevlett.com
Table 1: Predicted Interactions and Binding Affinities of Coumarin Derivatives with Various Protein Targets
| Target Protein | Key Interacting Residues (Example) | Types of Interactions | Predicted Binding Affinity (Example Range) |
| Acetylcholinesterase | Trp86, Trp286, Phe330 nih.gov | Hydrogen Bonding, π-π Stacking, Hydrophobic Interactions beilstein-journals.orgnih.gov | -7.0 to -10.5 kcal/mol |
| Cyclooxygenase-2 (COX-2) | Arg513, Gln524, Phe371 chemrevlett.com | Hydrogen Bonding, Hydrophobic Interactions chemrevlett.com | -8.0 to -10.3 kcal/mol chemrevlett.com |
| NADPH Oxidase | Not specified | Not specified | IC50 values of 1.23 to 3.18 µM reported for analogues researchgate.net |
This table is illustrative and compiles data from studies on various coumarin derivatives to show the types of interactions and affinity ranges commonly observed. The specific values for this compound may vary.
Density Functional Theory (DFT) and Quantum Chemical Calculations
Density Functional Theory (DFT) and other quantum chemical methods provide deep insights into the intrinsic properties of this compound at the electronic level. These calculations are fundamental to understanding its structure, reactivity, and spectroscopic characteristics.
DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional structure of the molecule. nih.govresearchgate.net These optimized geometries provide precise information on bond lengths, bond angles, and dihedral angles. nih.govsemanticscholar.org
From the optimized structure, key electronic properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large energy gap implies high stability and low reactivity. nih.gov
Other calculated properties include charge distribution, which helps in identifying the electrophilic and nucleophilic sites within the molecule, and the molecular electrostatic potential (MEP) map, which visualizes the charge distribution and reactive sites. nih.govconicet.gov.ar
Table 2: Selected Quantum Chemical Properties of Coumarin Derivatives (Illustrative Data)
| Property | Description | Typical Calculated Value Range |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.0 to -7.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.5 to -2.5 eV |
| HOMO-LUMO Gap (ΔE) | Indicator of chemical reactivity and stability | 4.0 to 6.0 eV nih.gov |
| Dipole Moment (µ) | Measure of the molecule's overall polarity | 2.0 to 6.0 Debye |
| Chemical Hardness (η) | Resistance to change in electron configuration | 2.0 to 3.0 eV nih.gov |
| Electrophilicity Index (ω) | Measure of electrophilic power | 2.0 to 4.0 eV nih.gov |
Note: These values are representative and are based on DFT calculations for various coumarin derivatives. The exact values for this compound would depend on the specific computational method used.
Quantum chemical calculations are highly effective in predicting the vibrational and electronic spectra of molecules, which can then be compared with experimental data for validation.
Vibrational Spectra: DFT calculations can compute the harmonic vibrational frequencies corresponding to the normal modes of vibration. These theoretical frequencies, when appropriately scaled, show good agreement with experimental Fourier-transform infrared (FT-IR) and Raman spectra. mdpi.comscifiniti.com This allows for a detailed assignment of the observed spectral bands to specific molecular motions, such as C=O stretching, O-H bending, and aromatic C-H stretching. mdpi.comresearchgate.net For example, the characteristic carbonyl (C=O) stretching vibrations are typically predicted in the 1600–1750 cm⁻¹ range. mdpi.comresearchgate.net
Electronic Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies and oscillator strengths of electronic transitions. nih.govconicet.gov.ar These calculations help to assign the absorption bands observed in the experimental spectrum to specific electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
The response of a material to an intense electromagnetic field, such as that from a laser, can be non-linear. Materials with significant NLO properties are of interest for applications in optoelectronics and photonics. DFT calculations are used to predict the NLO properties of molecules by computing the first-order hyperpolarizability (β). researchgate.net Molecules with large dipole moments, extended π-conjugation, and charge transfer characteristics, often found in donor-π-acceptor systems, tend to exhibit higher hyperpolarizability values. nih.govresearchgate.net The computational analysis of these properties is crucial for the rational design of new NLO materials. nih.gov
Iv. Investigations into Biological Activities in Vitro and Non Human in Vivo of 3 Benzoyl 4 Hydroxy 2h Chromen 2 One and Its Derivatives
Enzyme Inhibition Studies
Dipeptidyl peptidase III (DPP III) is a zinc-dependent exopeptidase belonging to the M49 metalloproteinase family. Its physiological roles are still being fully elucidated, but it is implicated in processes such as pain modulation and blood pressure regulation, making it a target for inhibitor development nih.gov.
In a study of 40 different coumarin (B35378) derivatives, 26 compounds showed inhibitory activity against human DPP III (hDPP III) at a 10 µM concentration nih.govnih.gov. Among the tested 3-benzoyl-2H-chromen-2-one derivatives, the position and nature of substituents on the coumarin ring were found to significantly influence inhibitory potency. The most potent inhibitor identified was 3-benzoyl-7-hydroxy-2H-chromen-2-one , which completely inhibited the enzyme at the tested concentration and demonstrated an IC₅₀ value of 1.10 µM nih.govnih.govmdpi.com.
Structure-activity relationship analysis revealed that a hydroxyl group at the C7 position is crucial for high potency. In contrast, substituting the C7 position with a benzoyl or methoxy group led to a significant decrease in inhibitory activity. The unsubstituted parent compound, 3-benzoyl-2H-chromen-2-one , exhibited only weak inhibitory action (9.6%) compared to its 7-hydroxy derivative nih.gov. This highlights the importance of the 7-OH group for the binding mechanism and stabilization of the compound within the inter-domain cleft of the hDPP III enzyme nih.gov.
| Compound | Substituent(s) | % Inhibition (at 10 µM) | IC₅₀ (µM) |
|---|---|---|---|
| 3-benzoyl-7-hydroxy-2H-chromen-2-one | 7-OH | 100.0% | 1.10 |
| 3-benzoyl-7-methoxy-2H-chromen-2-one | 7-OCH₃ | 16.5% | N/A |
| 3-benzoyl-7-(benzoyloxy)-2H-chromen-2-one | 7-Benzoyl | 22.8% | N/A |
| 3-benzoyl-6-hydroxy-2H-chromen-2-one | 6-OH | 67.5% | N/A |
| 3-benzoyl-6-chloro-2H-chromen-2-one | 6-Cl | 4.4% | N/A |
| 3-benzoyl-2H-chromen-2-one | Unsubstituted | 9.6% | N/A |
Alpha-glucosidase and alpha-amylase are key enzymes in carbohydrate metabolism; their inhibition can help manage postprandial hyperglycemia researchgate.net. Derivatives of the this compound scaffold have been investigated for their potential to inhibit these enzymes.
A series of 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives were synthesized and evaluated, with most compounds showing good inhibitory activity against alpha-glucosidase, with IC₅₀ values ranging from 0.0645 µM to 26.746 µM nih.gov. The most potent compound in this series was 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one , which had an IC₅₀ value of 0.0645 µM nih.gov.
In another study, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides were synthesized. Several of these derivatives emerged as potent inhibitors of the α-glucosidase enzyme, with IC₅₀ values significantly better than the standard drug, acarbose (IC₅₀ = 58.8 μM) researchgate.net. For instance, the derivative 12a showed an IC₅₀ of 18.25 µM researchgate.net. Similarly, the synthetic compound FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-1-(2-bromophenyl) acetamide) was found to be a potent non-competitive inhibitor of both α-glucosidase and α-amylase, with IC₅₀ values of 5.17 µM and 18.82 µM, respectively nih.gov.
| Compound Derivative Class | Specific Compound | α-Glucosidase IC₅₀ (µM) | α-Amylase IC₅₀ (µM) |
|---|---|---|---|
| 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one | 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl] derivative | 0.0645 | N/A |
| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamide | Derivative 12a | 18.25 | N/A |
| FA2 | 5.17 | 18.82 | |
| Standard | Acarbose | 58.8 | N/A |
Class II myosins are motor proteins that hydrolyze ATP to produce muscle contraction. Inhibitors of myosin ATPase are sought for conditions that could benefit from muscle relaxation nih.gov. Research into 4-hydroxycoumarin (B602359) derivatives has identified inhibitors of skeletal myosin II. The lead compound, 3-(N-butylethanimidoyl)-4-hydroxy-2H-chromen-2-one (BHC) , was discovered from a small-molecule library screen to inhibit the actin-activated ATPase activity of skeletal muscle myosin nih.govnih.gov.
BHC is synthesized from the precursor 3-acetyl-4-hydroxy-2H-chromen-2-one , a close structural analog of the 3-benzoyl derivative nih.govnih.gov. Structure-activity relationship (SAR) studies on BHC analogues found that modifying the imino tail could enhance potency and selectivity. Analogues with longer linear alkyl chains (hexyl) and methyl-aromatic groups (benzyl) on the imine nitrogen showed improved inhibition of skeletal myosin II. The lead analogues with a hexyl and a benzyl imino tail demonstrated IC₅₀ values of 1.2 µM and 0.8 µM, respectively mdpi.com. Competition assays and in silico analysis suggest these BHC analogues bind to the same allosteric pocket as the known myosin II inhibitor, blebbistatin nih.govmdpi.com.
| Compound | Imino Side Chain | IC₅₀ (µM) |
|---|---|---|
| BHC Analogue 1 | Hexyl | 1.2 ± 1.0 |
| BHC Analogue 2 | Benzyl | 0.8 ± 0.2 |
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, particularly the membrane-bound CA IX and XII, are associated with tumors and are considered valuable therapeutic targets researchgate.net. Coumarins, including 2H-chromen-2-one derivatives, have been investigated as a class of CA inhibitors researchgate.net.
The mechanism of inhibition by coumarins involves the hydrolysis of their lactone ring by the esterase activity of the CA enzyme, yielding a 2-hydroxycinnamic acid derivative that binds to the active site. This mechanism often results in high selectivity for certain isoforms. Studies on libraries of 2H-chromene and 7H-furo-chromene derivatives have shown that these compounds can act as potent inhibitors of the tumor-associated hCA IX and XII isoforms while being inactive against the ubiquitous cytosolic isoforms hCA I and II (Kᵢ >10,000 nM) researchgate.net. For example, a series of amino acid conjugates linked to 6-amino-coumarin exhibited sub-micromolar inhibitory activity towards hCA XII. While specific data for this compound is not detailed, the broader class of 4-hydroxy-2H-chromen-2-one derivatives has demonstrated this selective inhibition profile, making it a promising scaffold for developing isoform-selective CA inhibitors.
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease nih.gov. The 4-hydroxycoumarin scaffold has been utilized to design inhibitors for these enzymes.
A study focused on 4-hydroxycoumarin derivatives containing an N-benzyl-1,2,3-triazole moiety found several potent and selective inhibitors of AChE nih.gov. The most active compound, a 2-chlorobenzyl derivative, exhibited an IC₅₀ value of 0.18 µM against AChE, a potency superior to the standard drug tacrine nih.gov. In another study, a series of novel coumarin–triazole–isatin hybrids were synthesized and evaluated. These hybrids showed considerable affinity for BChE, with the lead compound demonstrating strong and selective BChE inhibition (IC₅₀ = 1.74 µM), which was more potent than the reference drug donepezil nih.gov. Kinetic analysis revealed a mixed-type inhibition mechanism, suggesting the compound binds to both the catalytic and peripheral sites of the enzyme nih.gov. These findings indicate that the 4-hydroxy-2H-chromen-2-one core can be effectively modified to produce potent and selective inhibitors of either AChE or BChE.
| Derivative Class | Target Enzyme | Most Potent Compound IC₅₀ (µM) |
|---|---|---|
| 4-Hydroxycoumarin-N-benzyl-1,2,3-triazole | AChE | 0.18 |
| Coumarin–triazole–isatin hybrid | BChE | 1.74 |
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. Aberrant activation of the PI3K pathway is linked to various diseases, including cancer. The chromenone core, present in this compound, has been identified as a scaffold for developing allosteric inhibitors of PI3K. A patent describes compounds based on this structure for the treatment of diseases associated with PI3K modulation.
Conversely, research on certain derivatives has shown that their biological activity can be independent of the PI3K pathway. A study on the neuroprotective effects of the coumarin-chalcone derivative (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one investigated the signaling pathways involved. The compound was found to increase CREB-mediated gene expression through protein kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) pathways. However, when the PI3K inhibitor wortmannin was used, it did not attenuate the beneficial effects of the coumarin derivative. This indicates that this specific derivative exerts its neuroprotective effects through a mechanism that does not involve the PI3K signaling cascade.
Anti-Inflammatory Research
Coumarin derivatives are recognized for their anti-inflammatory properties. mdpi.comresearchgate.net Research in this area has focused on their ability to modulate key components of the inflammatory cascade.
Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation. The development of antagonists for the LTB4 receptor is a key strategy for controlling inflammatory responses. A series of 2-(7-chromanyl)benzoic acids, which are structurally related to 4-hydroxycoumarins, have been investigated as LTB4 receptor antagonists. nih.govbohrium.com
Research into these derivatives found that optimal activity was achieved with electron-withdrawing groups in the benzoic acid ring and an unsubstituted C-3 benzyl group on the chromanol nucleus. nih.govbohrium.com From this research, the compound CP-195543, a 5'-trifluoromethyl 3-benzyl chromanol, was identified as a potent LTB4 antagonist and selected for further development. nih.govbohrium.com
Mast cells play a crucial role in inflammatory and allergic reactions through a process called degranulation, which releases histamine and other inflammatory mediators. nih.govmdpi.com The inhibition of mast cell degranulation is a therapeutic target for managing these conditions. mdpi.comnih.gov While various compounds have been shown to inhibit mast cell degranulation, the direct effects of this compound on this process are not detailed in the provided search results. However, the broader class of coumarins and related flavonoids are known to possess anti-inflammatory and antiallergic activities, which may involve the stabilization of mast cells. mdpi.com For example, some phototoxic compounds have been shown to suppress the degranulation of mast cells in response to chemical stimulation. nih.govosti.gov Additionally, mast cell-derived heparin and other polyanions can modulate components of inflammatory pathways, indicating a complex relationship between mast cell products and inflammation. frontiersin.org
Mechanisms of Protein Denaturation Inhibition
The anti-inflammatory activity of coumarin derivatives, including those related to this compound, has been partly attributed to their ability to inhibit protein denaturation. Inflammation can be triggered by the denaturation of proteins, and the ability of a compound to prevent this process is a well-regarded indicator of its potential anti-inflammatory properties.
Studies on various 4-hydroxycoumarin derivatives have demonstrated significant inhibition of protein denaturation in vitro. For instance, in a study evaluating coumarin-pyrazole hybrids, the synthesized compounds showed significant anti-inflammatory activity in a protein denaturation method. royalsocietypublishing.org The mechanism is thought to involve the stabilization of protein structure, preventing the unfolding and exposure of hydrophobic regions that can lead to aggregation and an inflammatory response. It is suggested that electron-releasing groups and hydrogen bonding groups on the coumarin scaffold can enhance this anti-inflammatory potency. royalsocietypublishing.org
In one study, novel warfarin analogous 4-hydroxycoumarin-beta-aryl propanoic acid derivatives were synthesized and evaluated. Several of these compounds exhibited high potency in protein denaturation studies, with some showing lower IC50 values than the standard drug aspirin, indicating a strong ability to inhibit protein denaturation. researchgate.net This suggests that the core 4-hydroxycoumarin structure is crucial for this activity, which can be further modulated by various substitutions.
Pre-clinical In Vivo Models of Inflammation (e.g., Carrageenan-Induced Paw Edema)
The anti-inflammatory potential of 4-hydroxycoumarin derivatives has been further substantiated in pre-clinical in vivo models. The carrageenan-induced paw edema model in rats is a widely used and accepted method for evaluating acute inflammation.
Research has shown that tested derivatives of 4-hydroxycoumarin can inhibit carrageenan-induced hind paw edema. acs.org This in vivo activity corroborates the in vitro findings of protein denaturation inhibition. A study focusing on novel coumarin derivatives demonstrated that specific synthesized compounds exhibited significant anti-inflammatory potential against carrageenan-induced inflammation. researchgate.net Furthermore, coumarin and its derivative, 4-hydroxycoumarin, have been shown to significantly attenuate colonic damage in a trinitrobenzenesulphonic acid (TNBS) model of rat colitis, an effect linked to the improvement of the colonic oxidative status. jst.go.jp
Anticancer Research (In Vitro Cell Line and Non-Human In Vivo Models)
Effects on Cancer Cell Proliferation and Viability
Derivatives of 4-hydroxycoumarin have demonstrated significant cytotoxic and antiproliferative activities against a variety of cancer cell lines. mdpi.com The core coumarin structure is a versatile scaffold, and modifications at different positions have yielded compounds with potent anticancer effects. globalresearchonline.net
For instance, some 4-hydroxycoumarins bearing an aryl group at the third position have been shown to inhibit cancer cell proliferation. mdpi.com In one study, a series of hydrazide–hydrazone and amide-substituted coumarin derivatives were synthesized and evaluated for their in vitro antitumor activity. rsc.org Similarly, six 4-hydroxycoumarin derivatives were investigated for their cytotoxic activities against four cancer cell lines (SMMC-7721, Bel-7402, MHCC97, and Hep3B), with one compound showing the maximum potency with IC50 values ranging from 6 to 9 μM. rsc.org
The antiproliferative effects are often concentration-dependent. acs.org Novel coumarin-containing aminophosphonates have also been synthesized and evaluated for their antitumor activity. mdpi.com Compared to the parent compound 7-hydroxy-4-methylcoumarin, most of these derivatives showed improved antitumor activity, with one derivative being about 12 times more potent against HCT-116 cell lines. mdpi.com
| Compound Type | Cancer Cell Line | Reported Activity (IC50) | Reference |
|---|---|---|---|
| 4-Hydroxycoumarin derivative | SMMC-7721 | 6 ± 1.4 μM | rsc.org |
| 4-Hydroxycoumarin derivative | Bel-7402 | 8 ± 2.0 μM | rsc.org |
| 4-Hydroxycoumarin derivative | MHCC97 | 7 ± 1.7 μM | rsc.org |
| 4-Hydroxycoumarin derivative | Hep3B | 9 ± 2.0 μM | rsc.org |
| Coumarin–thiazole hybrid | MCF-7 | 5.41–10.75 μM | rsc.org |
| Coumarin-artemisinin hybrid | HepG2 | 3.05 ± 1.60 μM | rsc.org |
| Coumarin-artemisinin hybrid | Hep3B | 3.76 ± 1.76 μM | rsc.org |
| 3-benzylcoumarin imidazolium salt | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 2.04–4.51 μM | rsc.org |
| Coumarin–1,2,3-triazole hybrid | MGC803 | 0.13 ± 0.01 μM | rsc.org |
| Coumarin–isoxazole derivative | HepG2 | 12.85 μM | rsc.org |
Induction of Apoptosis (e.g., caspase activation, Bax/Bcl-2 pathway modulation)
A primary mechanism through which coumarin derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This is often achieved through the modulation of key proteins involved in the apoptotic cascade. mdpi.com
Several studies have shown that coumarin derivatives can induce apoptosis by activating caspases and modulating the expression of Bcl-2 family proteins. nih.govresearchgate.net The Bcl-2 family consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. rsc.orgnih.gov
For example, certain coumarin-thiazole hybrids have been shown to upregulate p53 gene expression and elevate the Bax/Bcl-2 ratio, leading to the activation of caspase-7 and caspase-9 in MCF-7 breast cancer cells. rsc.org Over-expression of Bax can lead to the release of mitochondrial cytochrome C into the cytoplasm, which in turn activates caspase-9. mdpi.com Activated caspase-9 then triggers the activation of executioner caspases like caspase-3, -6, and -7, which dismantle the cell. mdpi.com
In another study, a coumarin derivative demonstrated a potent pro-apoptotic effect through the induction of the intrinsic mitochondrial pathway of apoptosis. researchgate.net This was confirmed by a significant increase in the expression of the tumor suppressor gene p53, an elevation in the Bax/BCL-2 ratio, and a significant increase in the level of active caspase-3. researchgate.net
Mechanisms of Cell Cycle Arrest
In addition to inducing apoptosis, coumarin derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and multiplying. globalresearchonline.netnih.gov
Flow cytometric analysis has revealed that certain coumarin derivatives can induce cell growth cessation at the G2/M phase of the cell cycle and enhance the percentage of cells in the pre-G1 phase, which is indicative of apoptosis. rsc.org Some coumarin dimers have been found to possess marked antitumor activity against the MCF-7 cancer cell line by inducing cell cycle arrest in the G2/M phase. rsc.org
Other studies have shown that 3-benzylcoumarin imidazolium salts can cause G0/G1 phase cell cycle arrest in the SMMC-7721 cell line. rsc.org The ability of coumarin derivatives to halt the cell cycle is often linked to their inhibition of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. nih.gov
| Compound Type | Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |
|---|---|---|---|
| Coumarin–thiazole hybrid | MCF-7 | G2/M | rsc.org |
| Coumarin dimer | MCF-7 | G2/M | rsc.org |
| 3-benzylcoumarin imidazolium salt | SMMC-7721 | G0/G1 | rsc.org |
| Coumarin–1,2,3-triazole hybrid | MGC803 | G2/M | rsc.org |
| Coumarin-containing aminophosphonates | HCT-116 | G1 | mdpi.com |
Inhibition of Cancer Cell Migration and Invasion (e.g., Matrix Metalloproteinase modulation)
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Coumarins have been shown to interfere with metastatic processes by inhibiting the migration and invasion of cancer cells. nih.gov
A key mechanism in this process is the inhibition of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade surrounding tissues and enter the bloodstream. nih.govresearchgate.net Specifically, coumarins have been found to inhibit the activity of MMP-2 and MMP-9, thereby reducing tumor cell migration and invasion. nih.govresearchgate.net
In hepatocellular carcinoma models, benzylsulfone–coumarin derivatives have been shown to effectively impair metastatic processes by inhibiting MMPs and disrupting tumor cell adhesion. nih.gov Furthermore, studies on 4-methylumbelliferone, a coumarin derivative, have demonstrated its ability to inhibit cancer cell migration and invasion, resulting in a reduction of tumorigenicity and lung metastasis in osteosarcoma models. conicet.gov.ar
Investigation of Relevant Signaling Pathways (e.g., p38, PI3K/AKT/mTOR, Akt/NF-κB)
The molecular mechanisms underlying the biological activities of this compound and its derivatives have been explored through the investigation of key intracellular signaling pathways. Dysregulation of these pathways is a hallmark of various pathologies, and the ability of these compounds to modulate specific signaling cascades is central to their therapeutic potential.
PI3K/AKT/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer. Studies have shown that derivatives of the chromen-2-one scaffold can exert inhibitory effects on this pathway. For instance, a novel series of 3-substituted-4-hydroxycoumarin derivatives was evaluated for anticancer activities, with molecular docking studies confirming a unique binding mode in the active site of Cyclin-Dependent Kinase 1B (CDK1B), a key cell cycle regulator influenced by upstream signaling like the PI3K/Akt pathway nih.gov. Further evidence comes from studies on benzo[b]furan derivatives, which are structurally related to the chromen-2-one core. These compounds were found to induce apoptosis in human breast cancer cells by targeting and inhibiting the PI3K/Akt/mTOR signaling pathway.
Akt/NF-κB Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cell survival, and its activity is often regulated by the Akt pathway. A study on a novel class of substituted chromenes, including modifications at the 2H-benzo[h]chromene core, investigated their activity against NF-κB and targeted cancer cell lines nih.gov. This suggests that chromene derivatives have the potential to interfere with this signaling axis.
p38 MAP Kinase Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to stress and inflammation. Research on 2-phenyl-4H-chromen-4-one derivatives has demonstrated their anti-inflammatory potential through the regulation of the TLR4/MAPK pathway nih.gov. The stimulation of Toll-like receptor 4 (TLR4) typically leads to the activation of transcription factors like MAPKs, resulting in the production of pro-inflammatory cytokines. The ability of these chromen-4-one derivatives to reverse the expression of TLR4 and its downstream signals indicates an inhibitory effect on this inflammatory cascade, which includes the p38 MAPK pathway nih.gov.
Aromatase Inhibition
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, converting androgens into estrogens. Its inhibition is a cornerstone of endocrine therapy for estrogen-receptor-positive breast cancer. The coumarin scaffold has been identified as a promising backbone for the development of novel aromatase inhibitors (AIs).
Several studies have synthesized and evaluated coumarin derivatives for their aromatase inhibitory activity. In one such study, a series of 7-diethylaminocoumarin derivatives were examined, revealing that compounds like N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide exhibited potent inhibition with an IC50 value of 4.5 µM, comparable to the first-generation AI, aminoglutethimide jst.go.jp. Another investigation found that 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin were highly potent inhibitors of aromatase, with IC50 values of 30.3 nM and 28.7 nM, respectively, which are comparable to the clinically used AI exemestane (42.5 nM) nih.govresearchgate.net.
Furthermore, natural prenylcoumarins isolated from Mammea siamensis have demonstrated relatively strong aromatase enzymatic inhibitory activities, with IC50 values ranging from 2.7 to 9.9 µM researchgate.net. A dihydroisocoumarin derivative isolated from Xyris pterygoblephara also showed significant aromatase inhibition with an IC50 value of 1.6 ± 0.1 μM nih.gov. These findings underscore the potential of the broader coumarin class, including derivatives of this compound, as a structural template for designing novel and effective aromatase inhibitors nih.gov.
| Compound Class/Derivative | IC50 Value | Reference Compound | Reference |
| N-benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | 4.5 µM | Aminoglutethimide (3.2 µM) | jst.go.jp |
| 7-(pyridin-3-yl)coumarin | 30.3 nM | Exemestane (42.5 nM) | nih.govresearchgate.net |
| 7,7'-diethylamino-3,3'-biscoumarin | 28.7 nM | Exemestane (42.5 nM) | nih.govresearchgate.net |
| Natural Prenylcoumarins (from M. siamensis) | 2.7 - 9.9 µM | Aminoglutethimide (2.0 µM) | researchgate.net |
| Dihydroisocoumarin (from X. pterygoblephara) | 1.6 ± 0.1 µM | Naringin (5.0 µM) | nih.gov |
Tumor Growth Inhibition in Non-Human Animal Models
The in vitro anticancer potential of 4-hydroxycoumarin derivatives has been further investigated in non-human animal models to assess their in vivo efficacy. A study focusing on a new series of 3-substituted-4-hydroxycoumarin derivatives demonstrated their potent anticancer effects not only in cell cultures but also in a mouse xenograft model nih.gov.
Specifically, the derivatives, including a hydrazone, an N-phenylpyrazoline, and a 2-aminopyridyl-3-carbonitrile derivative of the 4-hydroxycoumarin scaffold, were evaluated in a MCF-7 breast cancer mouse xenograft model. The study reported that these compounds showed significant in vivo efficacy at a dose of 10 mg/kg nih.gov. This demonstrates the ability of these 3-substituted-4-hydroxycoumarin compounds to inhibit tumor growth in a living organism, providing a crucial step in their development as potential anticancer agents.
Antioxidant Activity Studies
Free Radical Scavenging Assays (e.g., DPPH, ABTS, β-carotene-linoleic acid)
The antioxidant potential of this compound and its derivatives has been evaluated using various in vitro assays that measure the capacity to scavenge free radicals.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. A study on a series of synthetic 3-acylhydrazono-4-hydroxycoumarins found them to be capable of rapidly inactivating alkylperoxy radicals nih.gov. Another investigation into coumarin-chalcone derivatives, which share structural similarities with the title compound, determined their free radical-scavenging activity using the DPPH assay. The study reported the half-maximal effective concentration (EC50) values for these derivatives, providing a quantitative measure of their antioxidant potency.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The ABTS assay is another common method to determine the total antioxidant capacity of compounds. Research on newly synthesized 4-hydroxycoumarin derivatives and their palladium(II) complexes highlighted their anti-ABTS cation radical activity, which was found to be comparable to that of the standard antioxidant, ascorbate nih.gov. This indicates that the 4-hydroxycoumarin scaffold contributes significantly to the radical-scavenging properties of these molecules.
β-carotene-linoleic Acid Assay: This assay measures the ability of an antioxidant to inhibit the bleaching of β-carotene, which is caused by lipid peroxidation products of linoleic acid. This method assesses the capacity to protect against oxidation in a lipidic environment. Studies have shown that 4-hydroxycoumarin derivatives can inhibit lipid peroxidation nih.gov. For instance, one study found that a specific extract exhibited 87.43% β-carotene bleaching inhibition, comparable to the standard butylated hydroxytoluene (BHT) with 98.85% inhibition researchgate.net. This demonstrates the potential of these compounds to prevent oxidative damage to lipids nih.govresearchgate.net.
| Derivative Class | Assay | Activity/Potency | Reference |
|---|---|---|---|
| Coumarin-Chalcone Derivatives | DPPH Radical Scavenging | EC50 values reported (e.g., 126-181 µM for specific derivatives) | |
| 4-Hydroxycoumarin-Palladium(II) Complexes | ABTS Radical Scavenging | Activity comparable to ascorbate | nih.gov |
| 3-Acylhydrazono-4-hydroxycoumarins | Lipid Peroxidation Inhibition | Higher activity than Trolox (63%) | nih.gov |
| Various Extracts containing related structures | β-carotene Bleaching Inhibition | Up to 87.43% inhibition | researchgate.net |
Cellular Protection Against Oxidative Stress
Beyond cell-free radical scavenging assays, derivatives of this compound have demonstrated protective effects against oxidative stress in cellular models. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases.
One study investigated a coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), and found that it exhibited antioxidative effects in SH-SY5Y neuroblastoma cells, a common model for neurodegenerative diseases nih.gov. These effects are crucial for protecting cells from damage induced by pathological protein aggregates like amyloid-beta (Aβ) and tau, which are known to increase ROS levels nih.govresearchgate.netnih.govresearchgate.net.
The protective mechanisms involve not only direct radical scavenging but also the modulation of endogenous antioxidant defense systems. For instance, studies on structurally related benzofuran-2-one derivatives have shown that they can reduce intracellular ROS levels and protect differentiated SH-SY5Y cells from catechol-induced cell death. This protection was associated with an upregulation of Heme Oxygenase-1 (HO-1), an enzyme with well-established neuroprotective and antioxidant properties.
Neuroprotective Potential and Associated Mechanisms
A significant body of research has focused on the neuroprotective potential of this compound derivatives, particularly in the context of neurodegenerative disorders like Alzheimer's disease (AD). These investigations have highlighted the ability of these compounds to counteract key pathological processes and modulate signaling pathways crucial for neuronal survival.
A synthetic coumarin-chalcone derivative, (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021), has been shown to exhibit anti-aggregative, antioxidative, and neuroprotective effects in cellular models of AD nih.govresearchgate.netnih.govresearchgate.net. The neuroprotective activity of LM-021 is mediated by the upregulation of cAMP-response-element (CRE) binding protein (CREB) phosphorylation. CREB is a transcription factor that plays a vital role in neuronal plasticity, learning, memory, and survival. Its activation leads to the expression of downstream neuroprotective genes such as brain-derived neurotrophic factor (BDNF) and the anti-apoptotic protein BCL2 nih.govresearchgate.netnih.govresearchgate.net.
The activation of CREB by LM-021 was found to occur through several upstream kinases, including protein kinase A (PKA), Ca2+/calmodulin-dependent protein kinase II (CaMKII), and extracellular signal-regulated kinase (ERK) nih.govresearchgate.netnih.gov. Blockage of these kinase pathways was shown to counteract the beneficial effects of the compound. Furthermore, pharmacokinetic studies in mice demonstrated that this derivative possesses good blood-brain barrier penetration ability, a critical property for centrally acting therapeutic agents nih.govnih.govresearchgate.net.
Other Pharmacological Activities (e.g., Cardiopreventive)
Derivatives of 4-hydroxycoumarin, the parent structure of this compound, have been the subject of extensive research, revealing a wide spectrum of pharmacological activities beyond their well-known anticoagulant effects. These investigations have highlighted their potential in various therapeutic areas, including cardioprotective, antimicrobial, and antiparasitic applications.
One notable area of investigation is the cardioprotective effects of coumarin derivatives. A study on a newly synthesized coumarin hydrazone, (E)-4-hydroxy-N′-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide (EK6), demonstrated significant cardioprotective activity against isoproterenol-induced myocardial infarction in a rat model researchgate.net. This suggests that the broader class of coumarin derivatives may hold promise for cardiovascular applications.
The pharmacological profile of 4-hydroxycoumarin derivatives extends to antimicrobial activities. Research has shown that certain synthesized derivatives exhibit antibacterial and antifungal properties nih.gov. Specifically, these compounds have demonstrated growth inhibition against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. Their activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa was found to be limited, while a weaker activity was observed against Candida nih.gov.
Furthermore, coumarin-chalcone hybrids, which are structurally related to this compound, have been evaluated for their antiparasitic potential. In one study, these hybrids were tested against Leishmania braziliensis and Trypanosoma cruzi. The compound (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one demonstrated notable antileishmanial and antitrypanosomal activity nih.gov. This highlights the potential of modifying the 3-position of the coumarin ring to develop potent antiparasitic agents.
In addition to these activities, various derivatives of 4-hydroxycoumarin have been reported to possess anti-inflammatory, anti-arthritis, anti-pyretic, antiviral, and anti-cancer properties nih.gov. The diverse biological activities of these compounds are often attributed to their structural similarity to natural products and their ability to interact with various biological targets. Some derivatives have also shown potential as non-peptide human immunodeficiency virus (HIV) protease inhibitors and have been investigated for their cytostatic activity, suggesting they could be candidates for anti-cancer therapy nih.govresearchgate.net. Moreover, certain 3-benzoyl-4-hydroxycoumarin derivatives have been designed and synthesized based on their structural similarity to triketone herbicides, showing promising herbicidal activity google.com.
The table below summarizes the other pharmacological activities observed for various derivatives of 4-hydroxycoumarin.
| Activity | Compound/Derivative Class | Key Findings |
| Cardioprotective | (E)-4-hydroxy-N′-(1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene)benzohydrazide (EK6) | Showed cardioprotective effects against isoproterenol-induced myocardial infarction in rats. researchgate.net |
| Antibacterial | Dimer and tetramer derivatives of 4-hydroxycoumarin | Exhibited growth inhibition against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus). nih.gov |
| Antifungal | Dimer and tetramer derivatives of 4-hydroxycoumarin | Showed weak activity against Candida. nih.gov |
| Antiparasitic | Coumarin-chalcone hybrids | (E)-3-(3-(3-ethoxy-4-hydroxyphenyl)acryloyl)-7-methoxy-2H-chromen-2-one showed significant antileishmanial and antitrypanosomal activity. nih.gov |
| Anti-HIV | 4-hydroxycoumarin derivatives | Some derivatives act as non-peptide HIV protease inhibitors. researchgate.net |
| Anticancer | 4-hydroxycoumarin derivatives | Certain derivatives have shown cytostatic activity. nih.gov |
| Herbicidal | 3-Benzoyl-4-hydroxycoumarin derivatives | Compounds designed with a triketone-like structure showed good herbicidal activity. google.com |
V. Structure Activity Relationship Sar Studies of 3 Benzoyl 4 Hydroxy 2h Chromen 2 One Derivatives
Impact of Substituent Position and Nature on Biological Activities
The type, position, and orientation of various substituents on the 3-benzoyl-4-hydroxy-2H-chromen-2-one framework can dramatically alter its biological profile, including its antioxidant, antimicrobial, and anticancer activities.
The phenolic hydroxyl group is a key determinant of the biological activity in coumarin (B35378) derivatives. pjmhsonline.com Its position on the coumarin ring system significantly impacts the molecule's properties. For the 4-hydroxycoumarin (B602359) scaffold, the hydroxyl group at the C-4 position is a critical feature for the well-known anticoagulant activity, as it is integral to the molecule's ability to antagonize vitamin K. nih.gov
Beyond anticoagulation, this hydroxyl group plays a vital role in other biological effects. Studies have demonstrated that phenolic hydroxyl groups are deeply involved in the antioxidant activity of coumarins. pjmhsonline.com They can donate protons to trap free radicals, thereby mitigating oxidative stress. The specific positioning of hydroxyl groups can influence their antioxidant capacity. pjmhsonline.comresearchgate.net Furthermore, the antitumor activity of certain natural coumarins has been attributed, in part, to their antioxidant capabilities, which are conferred by these hydroxyl groups. pjmhsonline.com Interestingly, while the phenolic hydroxyl group often enhances antioxidant and antiproliferative effects, modifying it—for instance, through methylation to increase lipophilicity—can sometimes improve antimicrobial activity by enhancing penetration into pathogens. pjmhsonline.compjmhsonline.com
In the specific context of 3-aryl-4-hydroxycoumarins, the introduction of hydroxyl groups onto the 3-aryl ring also modulates activity. For instance, a derivative with a hydroxyl group at the meta-position of the 3-aryl ring was found to be more effective in anti-proliferation activity against MCF-7 breast cancer cells than the simple, unsubstituted coumarin. nih.gov
Substitutions on the benzoyl ring at the C-3 position of the 4-hydroxycoumarin core provide a fertile ground for modulating biological activity through steric and electronic effects. The nature and location of these substituents can significantly influence the compound's efficacy against various targets, such as fungi and bacteria, or its potential as an antioxidant. nih.govresearchgate.net
Analysis of the structure-activity relationships has shown that introducing different substituents on the benzoyl ring leads to varied fungicidal activities. nih.gov For example, research into a series of 3-benzoyl-4-hydroxycoumarin derivatives revealed that both electron-donating and electron-withdrawing groups could influence antifungal potency. A study on antioxidant activity evaluated derivatives with different para-substituents on the benzoyl ring. It was found that a compound with a dinitrobenzoyl group was the most active, followed by nitrobenzoyl, chlorobenzoyl, and finally methylbenzoyl, suggesting that strong electron-withdrawing groups enhance antioxidant capacity in this series. researchgate.net
The position of the substituent is also critical. In one study focused on fungicidal activity, the derivative 3-(2-bromo-4-chlorobenzoyl)-4-hydroxycoumarin showed optimal growth inhibition against Rhizoctonia cerealis and Botrytis cinerea, highlighting a specific substitution pattern that confers high activity. nih.gov This indicates that a combination of electronic effects (from the chloro group) and steric hindrance (from the ortho-bromo group) can create a preferential conformation for potent biological action. nih.gov
| Compound | Substituent on Benzoyl Ring | Biological Activity (%) | Source |
|---|---|---|---|
| Compound (a) | 4-methyl | 52.13 ± 1.04 | researchgate.net |
| Compound (b) | 4-chloro | 67.38 ± 0.30 | researchgate.net |
| Compound (c) | 4-nitro | 72.68 ± 0.37 | researchgate.net |
| Compound (d) | 3,5-dinitro | 78.13 ± 0.60 | researchgate.net |
This table presents the percentage inhibition in a DPPH antioxidant assay, demonstrating how electron-withdrawing groups (nitro, chloro) generally enhance activity compared to an electron-donating group (methyl). researchgate.net
Fusing heterocyclic rings to the coumarin core is a well-established strategy for creating novel hybrid molecules with enhanced or entirely new biological activities. researchgate.netnih.gov The annulation of heterocycles at the 3,4-positions of the coumarin ring can produce a synergistic effect, combining the pharmacological properties of both the coumarin and the fused heterocycle. researchgate.net This approach has been used to develop a wide range of biologically active compounds. nih.gov
For instance, the replacement of the benzoyl group with other heterocyclic moieties can lead to compounds with promising activities. Thiazole-containing coumarin derivatives have demonstrated notable antimicrobial potential. researchgate.net Similarly, the development of pyrrolocoumarins and furyl coumarin derivatives has been an active area of research, with these fused systems often exhibiting unique biological properties distinct from their parent structures. rsc.org The combination of these structural motifs in a single molecule offers a powerful tool for generating novel compounds with potentially improved therapeutic effects. researchgate.net
The incorporation of nitrogen-containing functional groups into the this compound scaffold is a significant strategy for modifying its biological activity. These substituents can introduce basic centers, alter polarity, and provide new hydrogen bonding sites, which can lead to enhanced interactions with biological targets.
For example, 3-aminoalkyl and 3-amidoalkyl-4-hydroxycoumarin derivatives have attracted considerable attention due to their diverse pharmacological activities. researchgate.net Research has shown that these compounds can exhibit good antioxidant activity. One study reported that a p-nitrophenyl derivative of an amino-substituted 4-hydroxycoumarin possessed radical scavenging activity comparable to the standard antioxidant BHT. researchgate.net
The introduction of nitrogen can also be achieved by incorporating nitrogen-based heterocycles. For example, amination of 3-benzoyl-7-dimethylamino-4-hydroxycoumarin occurs specifically at the C-3 carbonyl group, yielding derivatives with unique properties. nih.gov Derivatives featuring moieties like N-(4-phenyl)piperazine have been evaluated for their potential as acetylcholinesterase (AChE) inhibitors. researchgate.net Furthermore, the biological activity of coumarins, including anti-inflammatory properties, is often related to derivatives substituted with nitrogen-containing heterocycles like benzimidazole. mdpi.com These findings underscore the versatility of nitrogen-containing substituents in fine-tuning the therapeutic potential of coumarin-based compounds.
Identification of Pharmacophores and Key Structural Features for Desired Activity
A pharmacophore represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target and elicit a response. For 4-hydroxycoumarin derivatives, the core scaffold itself, consisting of the fused benzene (B151609) and α-pyrone rings with the C4-hydroxyl group, is a fundamental pharmacophoric element for many activities, including anticoagulant and antioxidant effects. nih.govmdpi.com
Key structural features that are consistently important for desired activities include:
The 4-Hydroxy Group: Crucial for the chelation of metal ions and for acting as a hydrogen bond donor, which is vital for interactions with enzyme active sites, such as in vitamin K epoxide reductase and for antioxidant activity. nih.govpjmhsonline.com
The C-3 Substituent: The nature of the group at this position is a primary determinant of specific biological activity. For instance, a bulky, lipophilic substituent at C-3 is often required for potent anticoagulant activity. For other activities, like lipoxygenase inhibition, a specific arrangement like a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold has been identified as a potent pharmacophore. nih.gov
The Benzoyl Moiety: The aromatic ring of the benzoyl group provides a site for π-π stacking interactions and can be substituted to modulate electronic properties and steric bulk, thereby fine-tuning activity. As seen in antifungal studies, specific substitution patterns (e.g., 2-bromo-4-chloro) can optimize the conformation for high efficacy. nih.gov
Computational studies and quantitative structure-activity relationship (QSAR) models are often employed to refine these pharmacophores, helping to predict the activity of new derivatives and guide the synthesis of more effective compounds.
Vi. Future Directions and Research Perspectives for 3 Benzoyl 4 Hydroxy 2h Chromen 2 One Research
Design of Novel Scaffolds with Enhanced and Selective Bioactivity
A primary avenue for future research lies in the rational design and synthesis of novel molecular scaffolds derived from the 3-benzoyl-4-hydroxy-2H-chromen-2-one core. The goal is to create derivatives with heightened potency and improved selectivity towards specific biological targets. The inherent synthetic versatility of the coumarin (B35378) nucleus allows for extensive structural modifications.
Future efforts will likely focus on:
Hybrid Molecules: Creating hybrid compounds by combining the coumarin scaffold with other pharmacologically active moieties. For instance, the development of coumarin-chalcone derivatives has shown promise, with compounds like (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) being investigated for neuroprotective effects in Alzheimer's disease models. researchgate.net
Biscoumarins: The synthesis of biscoumarin scaffolds, where two coumarin units are linked together, has opened up new possibilities. These compounds are being explored for a range of activities, including antitubercular properties. researchgate.netsrce.hr
Substitution Pattern Modification: Systematic alteration of substituents on both the benzoyl and the chromen-2-one rings can fine-tune the molecule's electronic and steric properties. This can lead to optimized interactions with target enzymes or receptors, potentially enhancing bioactivity and reducing off-target effects. Research has shown that the nature of the substituent attached to the benzopyran moiety significantly influences antimicrobial activity. nih.gov
Table 1: Examples of Bioactive Scaffolds Derived from Coumarins
| Scaffold Type | Example Compound Name | Investigated Bioactivity | Reference |
|---|---|---|---|
| Coumarin-Chalcone Hybrid | (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-4-hydroxy-2H-chromen-2-one (LM-021) | Neuroprotection (Alzheimer's Disease Models) | researchgate.net |
| Biscoumarin | 3,3′-[(4-Benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) | Antitubercular | researchgate.net |
| Substituted Coumarin | 4-hydroxy-3-(1-(p-tolylamino)ethylidene)-2H-chromen-2-one | Antimicrobial | nih.gov |
Exploration of Undiscovered Biological Targets and Molecular Mechanisms
While the bioactivity of this compound derivatives against known targets is well-documented, a significant area of future exploration is the identification of novel biological targets and the elucidation of their underlying molecular mechanisms. This involves moving beyond preliminary screening to deep mechanistic studies.
Key research perspectives include:
Target Deconvolution: For compounds showing promising activity in cell-based assays, identifying the specific protein or pathway they interact with is crucial. Techniques like affinity chromatography, proteomics, and genetic screening can be employed.
Pathway Analysis: Investigating the downstream effects of compound interaction is essential. For example, a synthetic derivative, LM-031, was found to modulate multiple pathways, including upregulating the HSPB1 chaperone and activating the NRF2 and CREB pathways, which collectively suppress apoptosis and promote neuron survival in models of Alzheimer's disease. nih.gov Similarly, the derivative LM-021 was observed to activate CREB-mediated gene expression through several kinases, suggesting a complex mechanism of neuroprotection. researchgate.net
Multi-target Effects: Many complex diseases involve multiple pathological factors. Derivatives of this compound may act as multi-target agents. Research has begun to explore these effects, such as a derivative's ability to reduce both Aβ and Tau levels in the hippocampus and cortex in mouse models of Alzheimer's. nih.gov Future studies will aim to systematically identify and validate these multi-target profiles, which could offer therapeutic advantages over single-target drugs.
Integration of Advanced Computational Approaches in Rational Drug Design
The synergy between experimental chemistry and computational methods has revolutionized drug discovery. openmedicinalchemistryjournal.comnih.gov For this compound research, integrating advanced computational tools is not just a future direction but a necessity for efficient and rational drug design. jddhs.com
This integration will manifest in several ways:
Virtual Screening: Using large chemical libraries, virtual screening can identify new derivatives with a high probability of binding to a specific therapeutic target, thereby accelerating the discovery of lead compounds. openmedicinalchemistryjournal.com
Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, techniques like molecular docking can predict the binding mode and affinity of novel coumarin derivatives. openmedicinalchemistryjournal.com This allows for the design of molecules that fit perfectly into the target's active site, enhancing potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. openmedicinalchemistryjournal.comjddhs.com These models can predict the activity of yet-to-be-synthesized derivatives, guiding chemists to prioritize the most promising candidates.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, helping to understand the stability of the interaction and the conformational changes involved. jddhs.com
Table 2: Key Computational Techniques in Drug Design
| Computational Technique | Application in Drug Design | Reference |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | openmedicinalchemistryjournal.com |
| Virtual Screening (VS) | Searches large libraries of compounds to identify molecules that are likely to bind to a drug target. | openmedicinalchemistryjournal.com |
| QSAR | Correlates variations in the biological activity of compounds with changes in their molecular structure. | jddhs.com |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules to understand protein-ligand interactions over time. | jddhs.com |
Development of Sustainable and Scalable Synthetic Methodologies
As promising compounds move from the laboratory to potential larger-scale applications, the development of efficient, cost-effective, and environmentally friendly synthetic methods becomes paramount. The principles of "green chemistry" are increasingly guiding synthetic strategies in pharmaceutical and chemical research.
Future research in this area will focus on:
Green Catalysis: Employing non-toxic, reusable catalysts. For example, molecular iodine has been used as an efficient and inexpensive catalyst for the synthesis of biscoumarins in an environmentally friendly solvent like ethanol (B145695). srce.hr
Alternative Energy Sources: Utilizing methods like microwave irradiation and ultrasound-assisted synthesis can dramatically reduce reaction times, improve yields, and often eliminate the need for harsh solvents. srce.hrnih.gov Ultrasound-assisted synthesis, in particular, has proven to be a superior method for producing biscoumarins in high yields and short reaction times. srce.hr
Novel Reaction Media: Exploring greener solvent alternatives, such as supercritical fluids. A novel, mild, and green method for coumarin synthesis has been developed using supercritical diethyl ether as the reaction medium. researchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-step construction of complex scaffolds from abundant feedstock chemicals is a key goal. nih.gov
The development of these methodologies not only addresses environmental concerns but also enhances the economic viability of producing these valuable compounds, ensuring their potential benefits can be realized more broadly. google.com
Q & A
Q. What are the standard synthetic routes for 3-Benzoyl-4-hydroxy-2H-chromen-2-one?
The compound is typically synthesized via alkylation of 4-hydroxycoumarin derivatives using benzoyl chloride or benzyl halides in the presence of a base (e.g., K₂CO₃). A common method involves reacting 4-hydroxycoumarin with benzoyl chloride under reflux in anhydrous acetone, followed by purification via column chromatography . Alternative routes include condensation reactions using malonic acid and phenols in the presence of catalysts like ZnCl₂ and PCl₃ .
Q. Which analytical techniques are essential for confirming the structure of this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzoyl group at C3, hydroxyl at C4) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₆H₁₀O₄, exact mass 278.0579) .
- Elemental analysis : To validate purity and elemental composition .
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .
Q. What in vitro models are used to assess the biological activity of this compound?
Common assays include:
- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Neuroprotection : SH-SY5Y neuronal cells exposed to oxidative stress (e.g., H₂O₂) with viability measured via flow cytometry .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of derivatives?
Optimization strategies include:
- Catalyst screening : Testing Lewis acids (e.g., ZnCl₂ vs. AlCl₃) for condensation efficiency .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in alkylation steps .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during benzoylation .
- Time-resolved monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction duration .
Q. What crystallographic approaches resolve the molecular structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (for refinement) and SHELXS (for solution) is standard. Key steps:
Q. How does substitution at the benzoyl group influence biological activity?
Substituent effects are evaluated via structure-activity relationship (SAR) studies:
- Electron-withdrawing groups (e.g., Br at C4 of the benzoyl ring) enhance cytotoxicity by increasing electrophilicity .
- Hydrophobic substituents (e.g., methyl groups) improve blood-brain barrier penetration in neuroprotection studies .
- Positional isomers : Para-substituted derivatives show higher activity than ortho/meta analogs due to steric and electronic factors .
| Substituent (R) | Activity Trend (IC₅₀) | Key Finding |
|---|---|---|
| 4-Br (C₆H₄Br) | 12.5 μM (HeLa) | Enhanced DNA intercalation |
| 4-OCH₃ | 45.2 μM (MCF-7) | Reduced potency due to decreased lipophilicity |
Q. How should researchers address discrepancies between spectroscopic and computational data in interaction studies?
Contradictions arise due to:
- Solvent effects : Theoretical calculations often assume vacuum, while experimental data (e.g., UV-Vis) reflect solvent interactions .
- Dynamic vs. static models : Molecular docking (static) may not capture conformational flexibility observed in NMR .
- Validation strategies :
- Iterative refinement : Adjust computational parameters (e.g., solvent dielectric constant) to align with experimental results .
- Multi-method cross-check : Combine UV-Vis, fluorescence quenching, and viscometry to confirm binding modes .
Data Contradiction Analysis
Q. Why might cytotoxicity data conflict across cell lines for the same derivative?
Factors include:
- Cell line heterogeneity : Variability in membrane transporters (e.g., P-gp) affects compound uptake .
- Assay sensitivity : MTT (measures mitochondrial activity) vs. SRB (protein content) may yield divergent IC₅₀ values .
- Metabolic activation : Liver microsomal enzymes (e.g., CYP450) convert prodrugs to active forms in some cell types .
Q. How can conflicting crystallographic and spectroscopic data on hydrogen bonding be resolved?
- Temperature-dependent IR : Compare O-H stretches at 25°C (solution) vs. 100 K (crystal) to identify dynamic H-bonds .
- DFT calculations : Simulate H-bond networks in crystalline vs. solution states using Gaussian or ORCA .
- Powder XRD : Validate polymorphism or hydration effects absent in single-crystal data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
